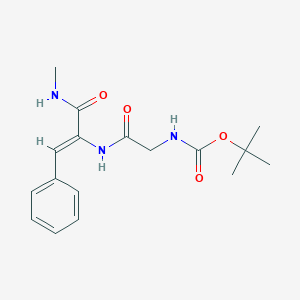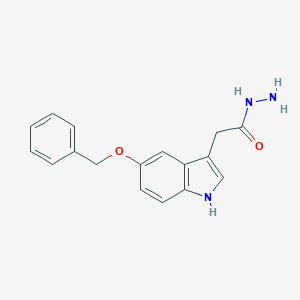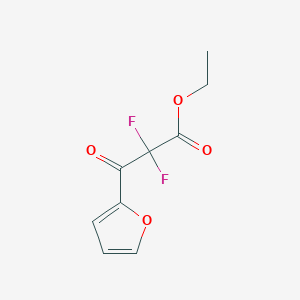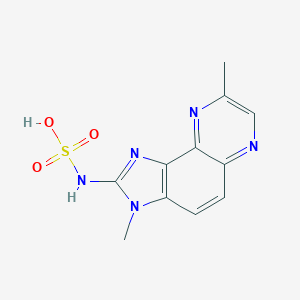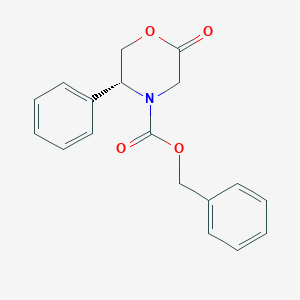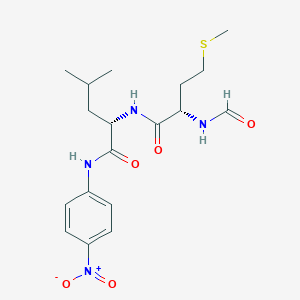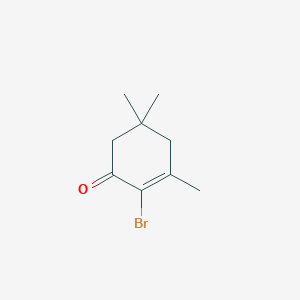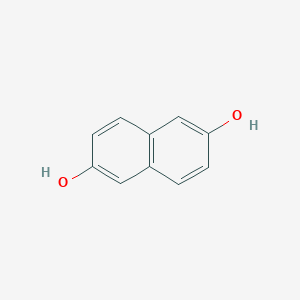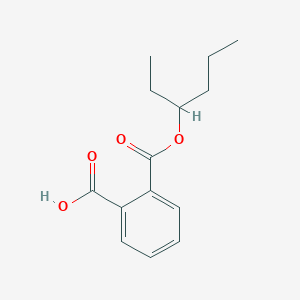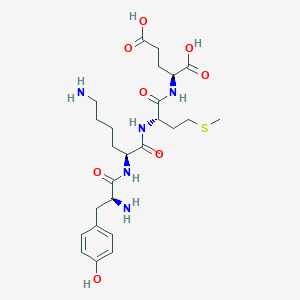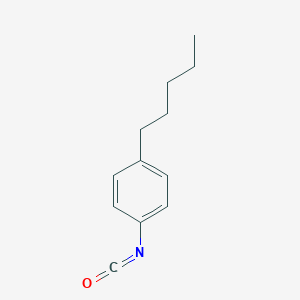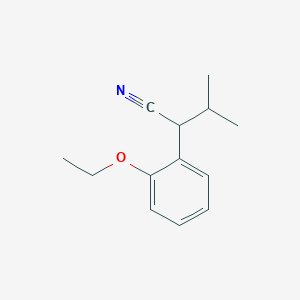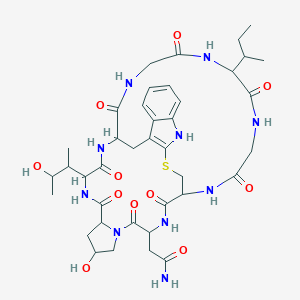
Amaninamide, S-deoxy-(gamma-hydroxy-ile(3))-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Amaninamide, S-deoxy-(gamma-hydroxy-ile(3)) is a cyclic peptide that has been found to have various biological activities. It is a naturally occurring compound that was first isolated from the marine sponge Aplysina fistularis. Amaninamide has been extensively studied for its potential use in scientific research due to its unique properties.
Mécanisme D'action
The mechanism of action of amaninamide is not fully understood. However, it has been suggested that it may exert its biological effects by interacting with cellular membranes and disrupting their structure and function. Amaninamide has also been shown to inhibit the activity of certain enzymes, which may contribute to its cytotoxic and neuroprotective effects.
Effets Biochimiques Et Physiologiques
Amaninamide has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. Amaninamide has also been shown to inhibit the growth and proliferation of cancer cells. In addition, it has been found to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
Amaninamide has several advantages for lab experiments. It is a naturally occurring compound, which makes it readily available for research. It is also relatively easy to synthesize using SPPS and has a high yield. However, one of the limitations of using amaninamide in lab experiments is its cytotoxicity, which may limit its use in certain assays.
Orientations Futures
There are several future directions for the research of amaninamide. One potential direction is the development of amaninamide-based anticancer drugs. Another potential direction is the study of its neuroprotective effects for the treatment of neurodegenerative diseases. Furthermore, the study of its mechanism of action may provide insights into the development of novel drugs with similar biological activities.
Conclusion
In conclusion, amaninamide is a cyclic peptide that has several biological activities. It has been extensively studied for its potential use in scientific research due to its unique properties. The synthesis of amaninamide involves the use of SPPS and solution-phase peptide synthesis. Amaninamide has been used in various scientific research applications, including drug discovery, cancer research, and neurobiology. Its mechanism of action is not fully understood, but it has been suggested to interact with cellular membranes and inhibit certain enzymes. Amaninamide has several advantages for lab experiments, but its cytotoxicity may limit its use in certain assays. There are several future directions for the research of amaninamide, including the development of amaninamide-based anticancer drugs and the study of its neuroprotective effects.
Méthodes De Synthèse
The synthesis of amaninamide involves the use of solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (SPPS). The SPPS method involves the use of a resin-bound amino acid as the starting material, which is then coupled with the next amino acid in the sequence. The process is repeated until the desired peptide is obtained. The SPPS method is widely used for the synthesis of peptides due to its efficiency and high yield.
Applications De Recherche Scientifique
Amaninamide has been used in various scientific research applications, including drug discovery, cancer research, and neurobiology. It has been found to have potent cytotoxic activity against cancer cells, making it a potential candidate for the development of anticancer drugs. Amaninamide has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Propriétés
Numéro CAS |
124818-58-2 |
|---|---|
Nom du produit |
Amaninamide, S-deoxy-(gamma-hydroxy-ile(3))- |
Formule moléculaire |
C39H54N10O11S |
Poids moléculaire |
871 g/mol |
Nom IUPAC |
2-[34-butan-2-yl-8-hydroxy-13-(3-hydroxybutan-2-yl)-2,5,11,14,30,33,36,39-octaoxo-27-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19,21,23-tetraen-4-yl]acetamide |
InChI |
InChI=1S/C39H54N10O11S/c1-5-17(2)31-36(58)42-13-29(53)43-26-16-61-38-22(21-8-6-7-9-23(21)46-38)11-24(33(55)41-14-30(54)47-31)44-37(59)32(18(3)19(4)50)48-35(57)27-10-20(51)15-49(27)39(60)25(12-28(40)52)45-34(26)56/h6-9,17-20,24-27,31-32,46,50-51H,5,10-16H2,1-4H3,(H2,40,52)(H,41,55)(H,42,58)(H,43,53)(H,44,59)(H,45,56)(H,47,54)(H,48,57) |
Clé InChI |
GONRAGFRMVYGHB-UHFFFAOYSA-N |
SMILES |
CCC(C)C1C(=O)NCC(=O)NC2CSC3=C(CC(C(=O)NCC(=O)N1)NC(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)CC(=O)N)O)C(C)C(C)O)C5=CC=CC=C5N3 |
SMILES canonique |
CCC(C)C1C(=O)NCC(=O)NC2CSC3=C(CC(C(=O)NCC(=O)N1)NC(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)CC(=O)N)O)C(C)C(C)O)C5=CC=CC=C5N3 |
Synonymes |
amaninamide, S-deoxy-(gamma-hydroxy-Ile(3))- amaninamide, S-deoxy-(gamma-hydroxy-isoleucine(3))- deoxy-OH-Ile-amaninamide S-deoxy-(gamma-hydroxy-3-Ile)-amaninamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzyl N-[2-(hydroxymethyl)phenyl]carbamate](/img/structure/B47119.png)
